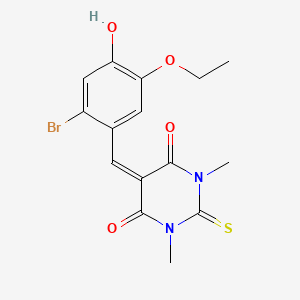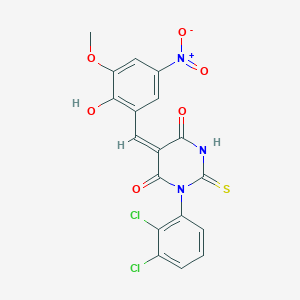![molecular formula C22H17N5O3 B5908589 N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908589.png)
N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用机制
The mechanism of action of N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide involves its ability to bind to proteins and nucleic acids. Once bound, the compound undergoes a conformational change that results in its fluorescence. This fluorescence can be used to track the movement and behavior of the biomolecules to which it is bound.
Biochemical and Physiological Effects:
N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to interact with lipid bilayers, altering their structure and function. In addition, this compound has been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide is its ability to act as a fluorescent probe. This allows researchers to study the behavior of biomolecules in real-time, providing valuable insights into their structure and function. However, there are also limitations to the use of this compound in lab experiments. For example, the compound can be toxic to cells at high concentrations, making it difficult to use in certain experiments.
未来方向
There are many potential future directions for research involving N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide. One area of interest is the development of new fluorescent probes based on this compound. Researchers are also interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of cancer. Finally, there is ongoing research into the mechanism of action of this compound, with the goal of developing a deeper understanding of its interactions with biomolecules.
合成方法
The synthesis method for N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide involves a series of chemical reactions. The starting materials for the synthesis are 4-methylphenylhydrazine, 3-nitrobenzaldehyde, and 2-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole. These materials are combined in a reaction vessel and subjected to a series of heating and cooling steps to produce the final product. The synthesis method has been optimized over time to produce high yields of pure product.
科学研究应用
N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide has been used extensively in scientific research due to its ability to act as a fluorescent probe. This compound has been shown to bind to proteins and nucleic acids, allowing researchers to study their behavior in real-time. In addition, this compound has been used to study the structure and function of biological membranes, as well as the interactions between different biomolecules.
属性
IUPAC Name |
(Z)-N-[2-(4-methylphenyl)benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-15-5-9-18(10-6-15)26-24-20-11-8-17(14-21(20)25-26)23-22(28)12-7-16-3-2-4-19(13-16)27(29)30/h2-14H,1H3,(H,23,28)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVHPKCGWFYFNF-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C\C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908506.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B5908512.png)
![5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid](/img/structure/B5908520.png)

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide](/img/structure/B5908536.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5908552.png)
![ethyl {2-[2-(3-pyridinylmethylene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5908559.png)
![benzyl N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]-beta-alaninate](/img/structure/B5908562.png)


![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B5908596.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5908603.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908613.png)